

Diphenyliodonium hexafluorophosphate

chemical properties and structure

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Compound of Interest

Compound Name: *Diphenyliodonium
hexafluorophosphate*

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An In-depth Technical Guide to **Diphenyliodonium Hexafluorophosphate**: Properties, Structure, and Applications

Abstract

Diphenyliodonium hexafluorophosphate $[(C_6H_5)_2IPF_6]$ is a versatile and widely utilized compound in the fields of polymer chemistry and organic synthesis. Primarily recognized as a potent cationic photoinitiator and photoacid generator, it plays a crucial role in UV-curing technologies for coatings, adhesives, inks, and in the microfabrication of electronic components.[1] Upon exposure to ultraviolet radiation, it undergoes photolysis to generate both a strong Brønsted acid and free radicals, enabling the polymerization of a wide range of monomers, including epoxides, vinyl ethers, and acrylates.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and reaction mechanisms, along with detailed experimental protocols and safety information for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Identification

Diphenyliodonium hexafluorophosphate is an organic salt consisting of a diphenyliodonium cation $[(C_{12}H_{10}I)^+]$ and a hexafluorophosphate anion $[(PF_6)^-]$. The central iodine atom in the cation is hypervalent, bonded to two phenyl rings.

Identifier	Value
CAS Number	58109-40-3[1][5][6][7]
Molecular Formula	C ₁₂ H ₁₀ F ₆ IP[1][5][6][8]
Linear Formula	(C ₆ H ₅) ₂ I(PF ₆)[9]
Synonyms	DIHP, DPIHFP, Iodonium diphenyl hexafluorophosphate[5][6]
InChI Key	DSSRLRJACJENEU-UHFFFAOYSA-N[5][9]
SMILES	C1=CC=C([I+](C2=CC=CC=C2)C=C1.F-- INVALID-LINK--(F)(F)(F)F[5][6][9]

Physicochemical Properties

The compound is a white to pale cream crystalline powder that is sensitive to light and hygroscopic.[1][2][10][11] Its key physical and chemical properties are summarized below.

Property	Value
Molecular Weight	426.08 g/mol [1][5][6][8]
Appearance	White to pale cream crystalline powder[1][11] [12]
Melting Point	140-144 °C (decomposes)[5][9][13]
Solubility	Soluble: Tetrahydrofuran, ethyl acetate, methanol, acetonitrile, dimethylformamide, dimethyl carbonate.[2][5] Sparingly Soluble: Chloroform, dichloromethane.[2][5] Insoluble: Pentane, hexane, toluene, diethyl ether.[2][5]
Purity	≥97-98%[1][8][9]

Crystal Structure

Detailed crystallographic data for **diphenyliodonium hexafluorophosphate** has been reported. The structure confirms the ionic nature of the compound and the geometry of the cation and anion.

Crystallographic Parameter	Value
Crystal System	Monoclinic[6]
Space Group	P 1 21/n 1[6]
a	5.9721 Å[6]
b	12.9442 Å[6]
c	18.387 Å[6]
α	90.00°[6]
β	96.195°[6]
γ	90.00°[6]
Z	4[6]

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of **diphenyliodonium hexafluorophosphate**.

Technique	Key Features
FTIR (ATR)	Data available from SpectraBase and PubChem, showing characteristic peaks for the phenyl rings and the P-F bonds of the hexafluorophosphate anion.[6][14]
^1H NMR	Spectrum available, showing signals corresponding to the aromatic protons of the diphenyliodonium cation.[15]
UV-Vis	Absorbs in the UV region (approx. 220-350 nm). [16] Its use in visible light applications typically requires a photosensitizer.[17]
Raman	FT-Raman spectrum data is available, complementing the IR data for structural analysis.[6]

Reactivity and Mechanism of Action

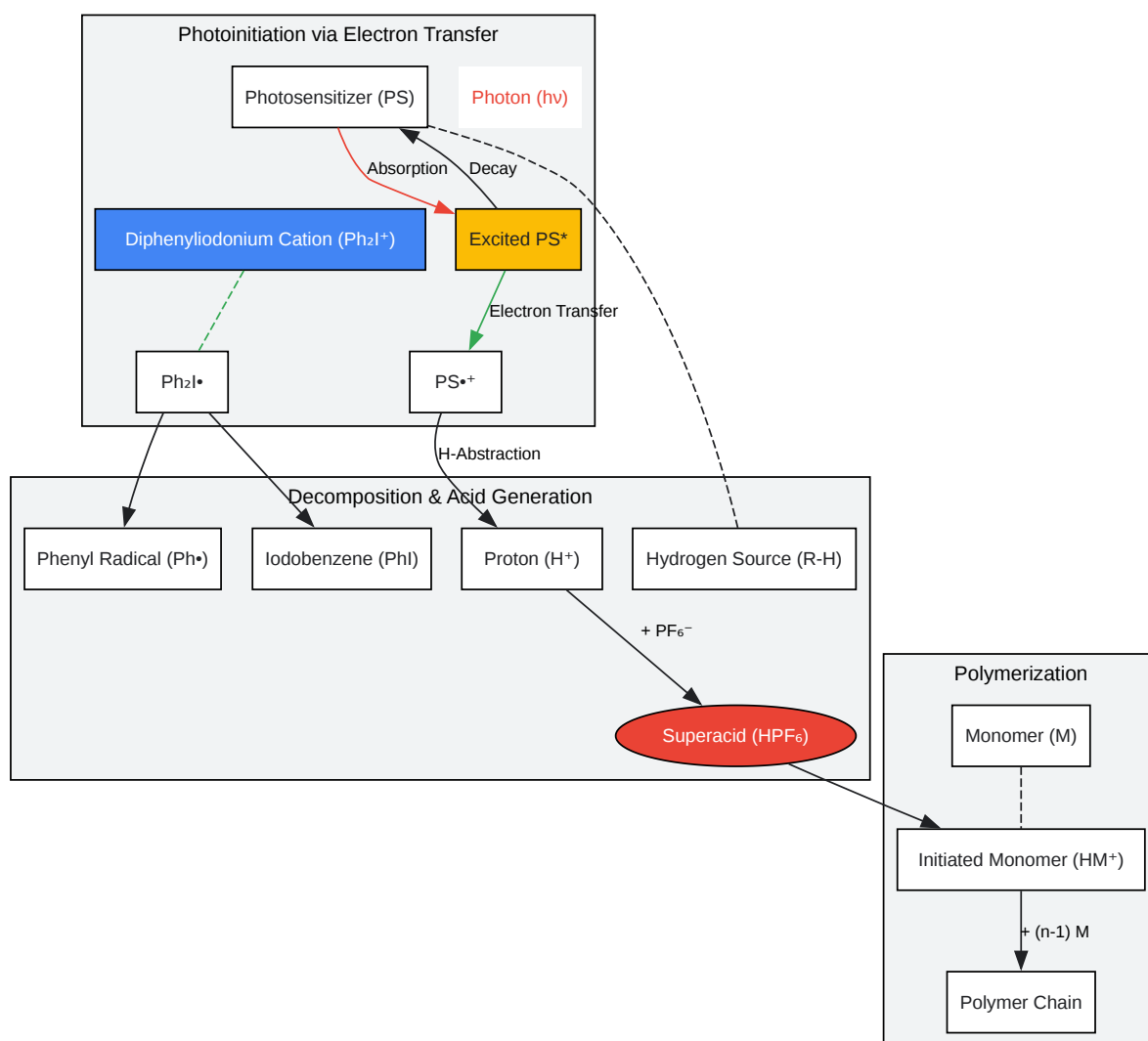
Cationic Photoinitiation

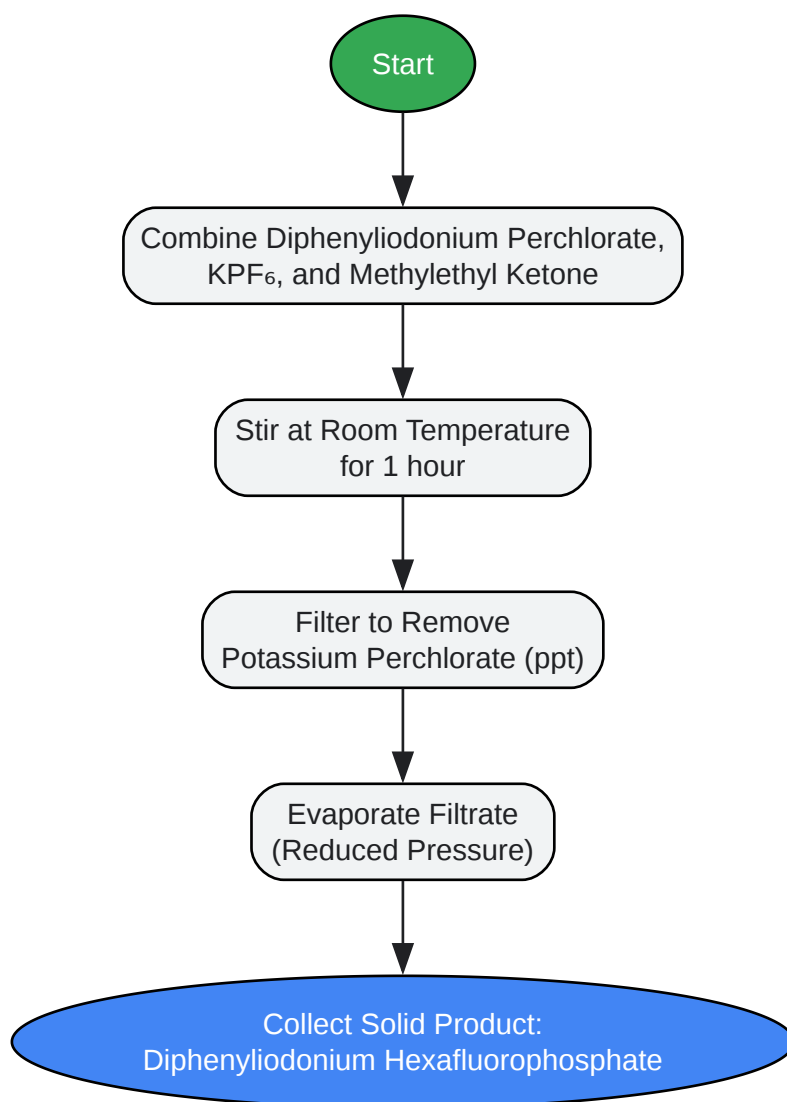
The primary application of **diphenyliodonium hexafluorophosphate** is as a photoinitiator for cationic polymerization.[1][2] It can be activated directly by deep UV light or, more commonly, indirectly by a photosensitizer (PS) that absorbs at longer wavelengths (UVA or visible light).[3][17] The generally accepted mechanism is a photoinduced electron transfer process.[3]

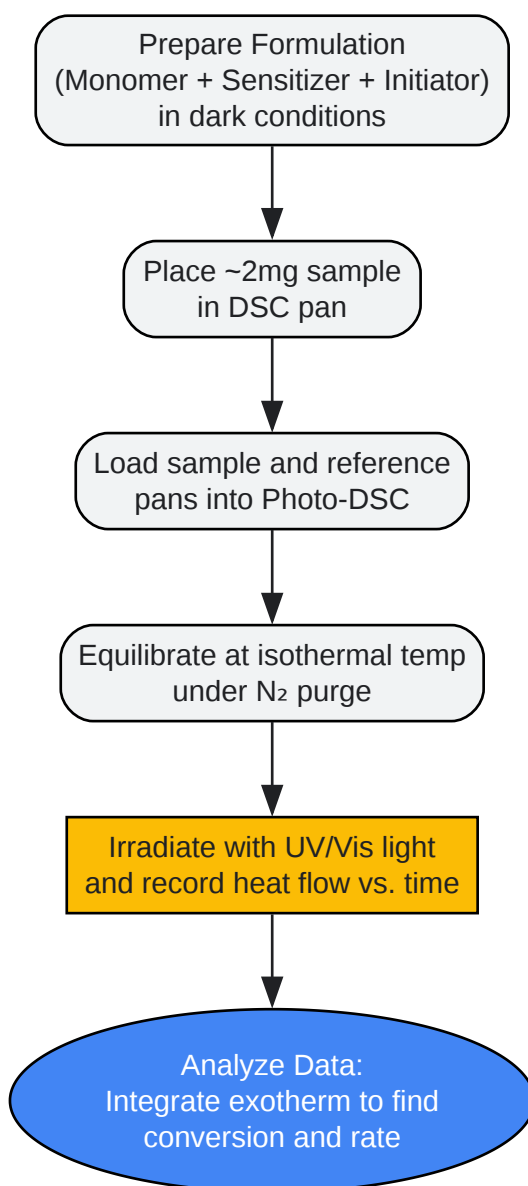
- **Excitation:** The photosensitizer absorbs a photon ($h\nu$) and is promoted to an excited singlet state (^1PS), which may then convert to a more stable triplet state (^3PS).
- **Electron Transfer:** The excited photosensitizer donates an electron to the diphenyliodonium cation (Ph_2I^+), which acts as an electron acceptor.[3]
- **Decomposition:** The resulting diphenyliodine radical ($\text{Ph}_2\text{I}\cdot$) is unstable and rapidly decomposes to form a phenyl radical ($\text{Ph}\cdot$) and iodobenzene (PhI).
- **Acid Generation:** The oxidized photosensitizer radical cation ($\text{PS}\cdot^+$) can react with a hydrogen source (e.g., solvent or monomer) to release a proton. The proton combines with

the hexafluorophosphate anion (PF_6^-) to generate the superacid hexafluorophosphoric acid (HPF_6).

- Initiation: The generated superacid (HPF_6) is a powerful Brønsted acid that protonates cationically polymerizable monomers (e.g., epoxides, vinyl ethers), initiating polymerization. [4] The phenyl radical can also initiate free-radical polymerization.







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